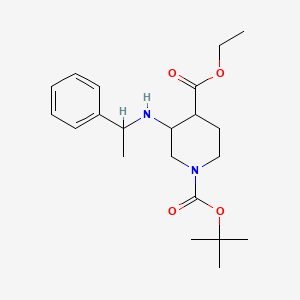
1-Boc-3-(1-苯乙基氨基)哌啶-4-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a phenylethylamino substituent, and an ethyl ester functional group
科学研究应用
Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate typically involves the following steps:
Protection of Piperidine Nitrogen: The piperidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Amino Substituent: The protected piperidine is then reacted with 1-phenylethylamine to introduce the phenylethylamino substituent. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester. This can be achieved using reagents such as ethyl chloroformate or by employing a Fischer esterification reaction with ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The phenylethylamino group can be oxidized to form corresponding N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc group.
Major Products Formed
Oxidation: N-oxides of the phenylethylamino group.
Reduction: Corresponding alcohols from the ester group.
Substitution: Free amine after Boc removal.
作用机制
The mechanism of action of Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The phenylethylamino group may interact with receptors or enzymes, modulating their activity. The Boc protecting group provides stability during synthesis, allowing for selective reactions at other functional groups.
相似化合物的比较
Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate can be compared with similar compounds such as:
Ethyl 1-Boc-piperidine-4-carboxylate: Lacks the phenylethylamino substituent, making it less complex.
Ethyl 1-Boc-3-(methylamino)piperidine-4-carboxylate: Contains a methylamino group instead of a phenylethylamino group, resulting in different chemical properties and reactivity.
The uniqueness of Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 3-(1-phenylethylamino)piperidine-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O4/c1-6-26-19(24)17-12-13-23(20(25)27-21(3,4)5)14-18(17)22-15(2)16-10-8-7-9-11-16/h7-11,15,17-18,22H,6,12-14H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQUVEFMYQSDPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1NC(C)C2=CC=CC=C2)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1343376.png)
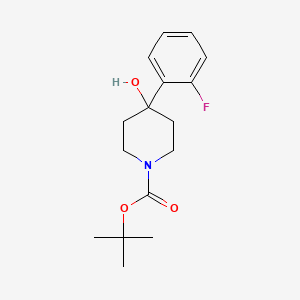

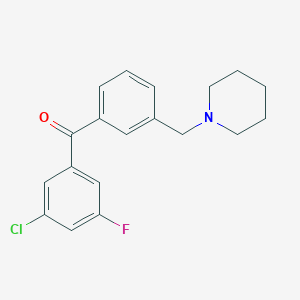

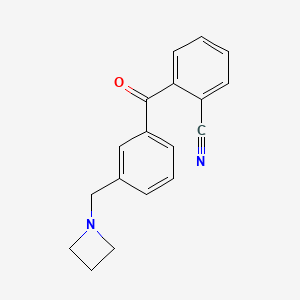

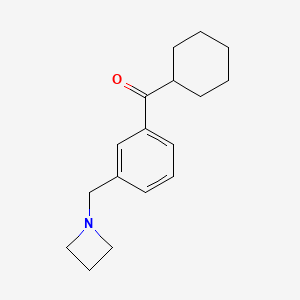
![ethyl 8-[3-(azetidinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1343386.png)
![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone](/img/structure/B1343387.png)
![3'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluorobenzophenone](/img/structure/B1343389.png)
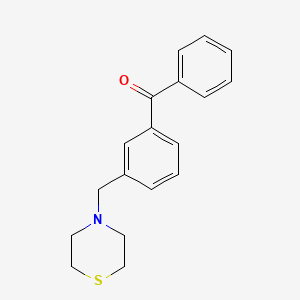
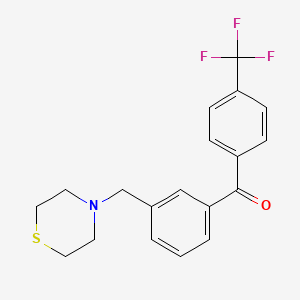
![Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate](/img/structure/B1343396.png)
